[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone
Description
This compound features a central isoxazole ring substituted with a 2-chloro-6-fluorophenyl group at position 3 and a methyl group at position 3. The methanone group at position 4 is linked to a 1-oxa-4-azaspiro[4.5]dec-4-yl moiety, a bicyclic structure combining oxygen and nitrogen heteroatoms in a spiro arrangement. While structurally related to penicillin derivatives like flucloxacillin (which shares the 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl group), the substitution of the β-lactam ring with a spirocyclic methanone distinguishes its pharmacological profile .
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3/c1-12-15(17(22-26-12)16-13(20)6-5-7-14(16)21)18(24)23-10-11-25-19(23)8-3-2-4-9-19/h5-7H,2-4,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDSNKJETYVAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCOC34CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone, with the molecular formula and a molecular weight of approximately , is an organic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound features a complex structure that includes:
- A chloro and fluoro substituent on the aromatic ring.
- An isoxazole moiety that contributes to its reactivity and interaction with biological targets.
- A spirocyclic framework which may enhance its biological efficacy.
Preliminary research indicates that 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in cellular signaling and are implicated in numerous physiological processes. The compound may act as an agonist or antagonist at certain GPCRs, influencing pathways such as cyclic AMP production and calcium channel modulation .
- Enzymatic Inhibition : The structural features suggest potential inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like inflammation or cancer.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially through disruption of cell wall synthesis or function. |
| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines, possibly via apoptosis induction or cell cycle arrest mechanisms. |
| Anti-inflammatory | May reduce inflammatory markers in vitro, indicating potential use in inflammatory diseases. |
Anticancer Activity
A study explored the effects of the compound on human cancer cell lines (e.g., breast and colon cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated notable antibacterial activity, particularly against resistant strains, highlighting its potential as a new antibiotic candidate.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone. Key areas for future study include:
- In Vivo Studies : To confirm efficacy and safety profiles observed in vitro.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
- Mechanistic Studies : To clarify specific pathways affected by the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of the target compound with analogs:
*Note: The target compound’s spiro system is hypothesized to modulate activity based on structural analogs in patents .
Pharmacokinetic and Physicochemical Properties
- Target Compound vs. flucloxacillin’s 95% protein binding ).
- Target Compound vs. Piperazinyl Analog : The 1-oxa-4-azaspiro[4.5]dec-4-yl group may reduce solubility in polar solvents compared to the piperazinyl analog but enhance blood-brain barrier penetration for CNS applications.
- Target Compound vs. Isoxaflutole : While both contain isoxazole rings, the chloro-fluorophenyl and spiro groups in the target compound suggest divergent applications (pharmaceutical vs. agricultural).
Q & A
Q. What are the optimal synthetic routes for 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the isoxazole ring via cyclization of β-diketone derivatives with hydroxylamine, followed by coupling with a spiro-azaspirodecane moiety. Key steps include:
- Precursor preparation : Use halogenated phenyl substrates (e.g., 2-chloro-6-fluorophenyl derivatives) to ensure regioselectivity during isoxazole formation .
- Coupling reactions : Employ cross-coupling methodologies (e.g., Suzuki-Miyaura or Ullmann reactions) for attaching the spirocyclic component. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/THF mixtures) to enhance yields .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Analysis : Assign peaks using ¹H/¹³C NMR, focusing on diagnostic signals:
- Isoxazole protons (δ 6.2–6.8 ppm) and spirocyclic CH₂ groups (δ 3.5–4.2 ppm) .
- Fluorine coupling patterns (²J₆-F ~12 Hz) for the 2-chloro-6-fluorophenyl group .
- X-ray Crystallography : Resolve stereochemistry by growing single crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze bond angles and torsion angles (e.g., C3–C2–C9–C14: 141.75°) to confirm spirocyclic geometry .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., JAK3, BTK) or GPCRs due to structural similarity to spirocyclic kinase inhibitors .
- Assay Design :
- Enzyme inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes.
- Cellular viability : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing IC₅₀ values to structurally related compounds (e.g., 1-(4-Fluorophenyl)-3-(3-methylphenyl)urea) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and selectivity for specific biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PI3Kγ). Focus on hydrophobic pockets accommodating the spirocyclic moiety and halogen bonding with the 2-chloro-6-fluorophenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å) and hydrogen bond retention (e.g., with catalytic lysine residues) .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line variability (e.g., overexpression of efflux pumps in cancer cells) .
- Meta-Analysis : Apply machine learning (e.g., random forest models) to identify confounding variables (e.g., solvent DMSO% or incubation time) using datasets from analogues like 5-(2-Chloro-6-fluorophenyl)-4-methylthiazole .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Modification Hotspots :
| Position | Modification | Impact |
|---|---|---|
| Isoxazole C5 | Replace methyl with CF₃ | Enhances metabolic stability |
| Spirocyclic N | Introduce sulfonyl groups | Improves solubility and target engagement |
- Synthetic Validation : Use parallel synthesis to generate a 20-compound library. Evaluate SAR trends via Free-Wilson analysis .
Q. What experimental controls are critical when assessing degradation or stability of this compound in biological matrices?
- Methodological Answer :
- Stability Protocols :
- Plasma Stability : Incubate with human plasma (37°C, 1–24 h), quench with acetonitrile, and quantify via LC-MS/MS. Compare to stable analogues (e.g., 4-(4-Fluorophenyl)-2-methylisoxazol-5-one) .
- Photodegradation : Expose to UV light (254 nm) and monitor decomposition by tracking loss of parent ion (m/z 400.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
